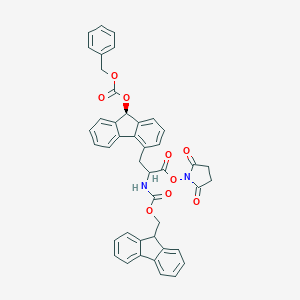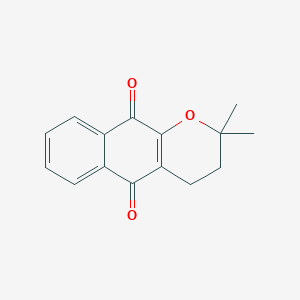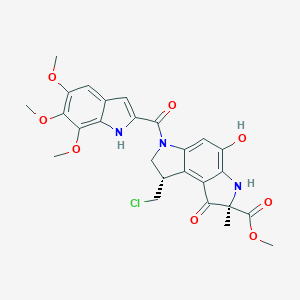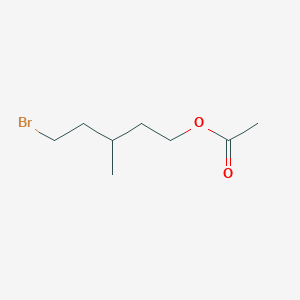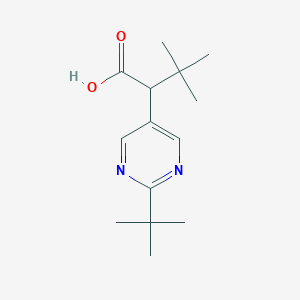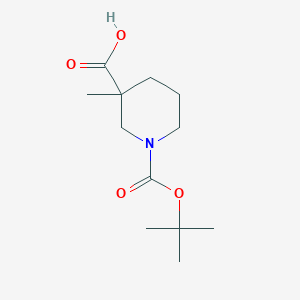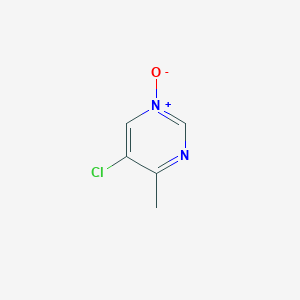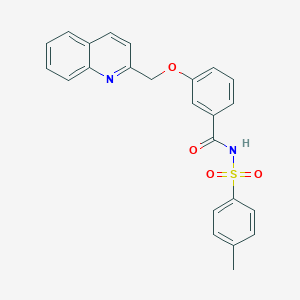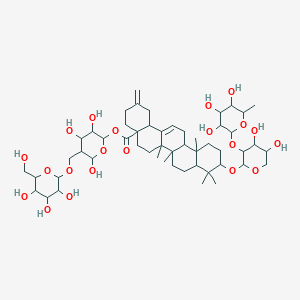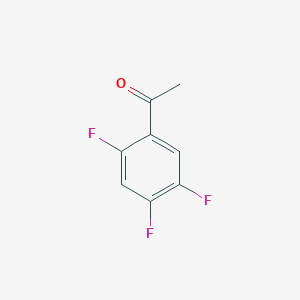
2',4',5'-Trifluoroacetophenone
概要
説明
2’,4’,5’-Trifluoroacetophenone is a reagent used in the preparation of indazolylpyrazolopyrimidines, which are type I B-Raf inhibitors with antitumor activity .
Molecular Structure Analysis
The molecular formula of 2’,4’,5’-Trifluoroacetophenone is C8H5F3O. It has an average mass of 174.120 Da and a monoisotopic mass of 174.029251 Da .Physical And Chemical Properties Analysis
2’,4’,5’-Trifluoroacetophenone has a refractive index of 1.472 (lit.) and a density of 1.331 g/mL at 25 °C (lit.) . It is a clear yellow liquid .科学的研究の応用
Organic Synthesis
2’,4’,5’-Trifluoroacetophenone: serves as a versatile building block in organic synthesis. Its trifluoromethyl group can significantly alter the electronic properties of molecules, making it a valuable compound for constructing complex fluorinated structures that are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2’,4’,5’-Trifluoroacetophenone is used to synthesize compounds with potential therapeutic effects. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of these compounds, leading to the development of new drugs .
Material Science
This compound is also explored in material science for the development of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as resistance to degradation, altered refractive indices, and improved thermal stability .
Analytical Chemistry
2’,4’,5’-Trifluoroacetophenone: can be used as a standard or reagent in analytical chemistry. Its distinct chemical signature allows for its use in various spectroscopic methods, including NMR and mass spectrometry, to identify or quantify substances .
Catalysis
The compound finds application in catalysis, where it can act as a ligand or a catalyst itself in certain reactions. Its fluorinated aromatic ring can influence the catalytic activity and selectivity of reactions, particularly in the field of organocatalysis .
Environmental Science
In environmental science, researchers use 2’,4’,5’-Trifluoroacetophenone to study the environmental fate of fluorinated compounds. It helps in understanding the breakdown and persistence of such chemicals in nature .
Agrochemical Research
The trifluoromethyl group in 2’,4’,5’-Trifluoroacetophenone is significant in the design of new agrochemicals. Its presence in molecules can lead to compounds with improved efficacy and safety profiles for use in agriculture .
Fluorine Chemistry
Lastly, it plays a crucial role in the broader field of fluorine chemistry. As a fluorinated ketone, it is essential for research into the properties and reactivity of C-F bonds, which are among the strongest in organic chemistry .
Safety and Hazards
作用機序
Target of Action
It is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of 2’,4’,5’-Trifluoroacetophenone can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, its stability could be affected by exposure to light, heat, or certain chemicals.
特性
IUPAC Name |
1-(2,4,5-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLJUZWNNFHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344099 | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',5'-Trifluoroacetophenone | |
CAS RN |
129322-83-4 | |
| Record name | 1-(2,4,5-Trifluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129322-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
